Cas no 920274-87-9 (1,3-Benzenediol, 5,5'-(9,10-anthracenediyl)bis-, compd. with methanol(1:?))
920274-87-9 structure
Product Name:1,3-Benzenediol, 5,5'-(9,10-anthracenediyl)bis-, compd. with methanol(1:?)
CAS No:920274-87-9
MF:C27H22O5
MW:426.460587978363
CID:747748
PubChem ID:71422765
Update Time:2025-04-19
1,3-Benzenediol, 5,5'-(9,10-anthracenediyl)bis-, compd. with methanol(1:?) Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediol, 5,5'-(9,10-anthracenediyl)bis-, compd. with methanol(1:?)
- 5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol,methanol
- 5,5'-(Anthracene-9,10-diyl)di(benzene-1,3-diol)--methanol (1/1)
- 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol
- 920274-87-9
- DTXSID10841769
-
- Inchi: 1S/C26H18O4.CH4O/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16;1-2/h1-14,27-30H;2H,1H3
- InChI Key: JMLUQTRIOZGIRR-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1)C1=C2C=CC=CC2=C(C2C=C(C=C(C=2)O)O)C2=CC=CC=C12)O.OC
Computed Properties
- Exact Mass: 426.14672380g/mol
- Monoisotopic Mass: 426.14672380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 2
- Complexity: 489
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
1,3-Benzenediol, 5,5'-(9,10-anthracenediyl)bis-, compd. with methanol(1:?) Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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